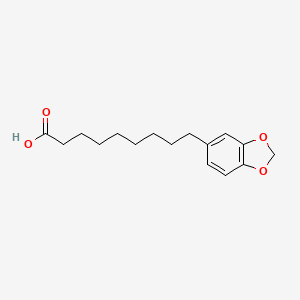
1,3-Benzodioxole-5-nonanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole-5-nonanoic acid is an organic compound with the molecular formula C16H22O4 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole-5-nonanoic acid can be synthesized through a series of chemical reactions involving the acylation of 1,3-benzodioxole. One common method involves the use of catechol and disubstituted halomethanes to form the benzodioxole ring . The acylation reaction can be carried out under flow conditions using a recyclable heterogeneous acidic catalyst . The reaction conditions typically involve a molar ratio of catechol to aldehydes or ketones of 1:1.4, with a catalyst amount of 3.5 g/l mol catechol and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of this compound may involve continuous acylation processes to ensure high yield and selectivity. The use of flow reactors and recyclable catalysts can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-5-nonanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,3-Benzodioxole-5-nonanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-benzodioxole-5-nonanoic acid involves its interaction with specific molecular targets and pathways. For example, as an auxin receptor agonist, it binds to the TIR1 receptor, enhancing root-related signaling responses in plants . In medicinal applications, its derivatives inhibit cyclooxygenase (COX) enzymes, reducing inflammation and exhibiting cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler derivative with similar structural features but different functional groups.
1,3-Benzodioxole-5-carboxylic acid: Another derivative with a carboxylic acid group at the 5-position.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds incorporate the benzodioxole subunit and have shown potential in various biological applications.
Uniqueness
1,3-Benzodioxole-5-nonanoic acid is unique due to its specific nonanoic acid side chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzodioxole derivatives and contributes to its specific applications in scientific research and industry .
Properties
CAS No. |
834900-22-0 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-5-yl)nonanoic acid |
InChI |
InChI=1S/C16H22O4/c17-16(18)8-6-4-2-1-3-5-7-13-9-10-14-15(11-13)20-12-19-14/h9-11H,1-8,12H2,(H,17,18) |
InChI Key |
ANLJDENCJSOZMI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















